ethyl 1-butyl-4-iodo-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-butyl-4-iodo-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied due to their significant biological activities and applications in various fields, including medicine and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-butyl-4-iodo-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of an alkyne with hydrazine, followed by iodination and esterification. The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs scalable methods such as multicomponent reactions and the use of heterogeneous catalysts like Amberlyst-70, which offers eco-friendly attributes and simplifies the reaction workup .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-butyl-4-iodo-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and pyrazole carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 1-butyl-4-iodo-1H-pyrazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 1-butyl-4-iodo-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 1-butyl-4-iodo-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives and similar heterocyclic compounds:
Ethyl 4-iodo-1H-pyrazole-5-carboxylate: Similar structure but lacks the butyl group, which may affect its biological activity.
Imidazole Derivatives: Share a similar five-membered ring structure but differ in nitrogen atom positioning, leading to different reactivity and applications.
Indole Derivatives: Contain a fused benzene ring, offering different biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-butyl-4-iodopyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15IN2O2/c1-3-5-6-13-9(8(11)7-12-13)10(14)15-4-2/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTYPHWUMVMDKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)I)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.